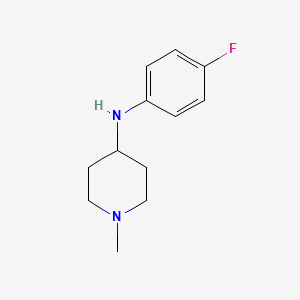
ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of “ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate” are currently unknown. The compound belongs to the carboxylic ester group of organic compounds , which are known to interact with a wide range of biological targets.
Mode of Action
The mode of action of “this compound” is not well-documented. As a member of the oxazole family, it may share some common interactions with its targets. Oxazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological processes
Result of Action
Given its structural similarity to other oxazoles, it may have similar effects, such as modulating protein function or disrupting cellular processes . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate, which then undergoes cyclization to yield the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate: Similar in structure but differs in the position of the amino group.
2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid ethyl ester: Another closely related compound with similar functional groups.
Uniqueness
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves the reaction of ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate", "Ammonia", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate is reacted with ammonia in methanol at room temperature to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in water at 0-5°C to yield ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate." ] } | |
Número CAS |
916922-10-6 |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



